molecular formula C23H26N2O4 B11128407 N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11128407
M. Wt: 394.5 g/mol
InChI Key: CDFHQNZYQUHSKH-UHFFFAOYSA-N
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Description

  • N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with the following structural formula:

    C10H15NO2\text{C}_{10}\text{H}_{15}\text{NO}_2 C10​H15​NO2​

  • It contains an isoquinoline core, an isobutyl group, and a carboxamide functional group.
  • The compound’s synthesis and applications have garnered scientific interest due to its potential biological activities.
  • Properties

    Molecular Formula

    C23H26N2O4

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

    InChI

    InChI=1S/C23H26N2O4/c1-15(2)13-25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-12-16-9-10-20(28-3)21(11-16)29-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26)

    InChI Key

    CDFHQNZYQUHSKH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action remains an active area of research.
    • It likely interacts with cellular targets (e.g., receptors, enzymes) to exert its effects.
    • Further studies are needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights

    Biological Activity

    N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of 368.4 g/mol. The compound features an isoquinoline backbone substituted with a dimethoxybenzyl group and an isobutyl moiety.

    PropertyValue
    Molecular FormulaC21H24N2O4
    Molecular Weight368.4 g/mol
    IUPAC NameThis compound

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is believed to modulate key enzymes and receptors that play roles in:

    • Cell Proliferation : Influencing pathways that regulate cell growth and division.
    • Apoptosis : Inducing programmed cell death in cancer cells.
    • Inflammation : Modulating inflammatory responses through cytokine regulation.

    Anticancer Properties

    Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

    Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The IC50 value was reported at 15 µM, indicating effective potency against these cells .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Preliminary studies have indicated that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Research Findings : In a comparative study against standard antibiotics, this compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

    Safety and Toxicology

    Toxicological assessments are crucial for understanding the safety profile of any new compound. Current data suggest that this compound has a favorable safety profile with low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

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